[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide
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Overview
Description
[S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide is a chiral ligand known for its application in asymmetric synthesis. This compound is part of the Sadphos family, which is designed based on non-C2 symmetry and incorporates both hard and soft coordinating atoms (O, S, N, P) to achieve high selectivity and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide involves multiple stepsThe reaction conditions typically involve the use of strong bases and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to maintain the chiral purity and high yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide undergoes various types of reactions, including:
Oxidation: The sulfinamide group can be oxidized to sulfone under specific conditions.
Reduction: The compound can be reduced to amine derivatives.
Substitution: The diphenylphosphino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted phosphine compounds. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
[S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide involves its role as a chiral ligand. It coordinates with metal centers to form complexes that facilitate asymmetric reactions. The molecular targets include various metal ions, and the pathways involve the formation of chiral intermediates that lead to enantiomerically enriched products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral ligands such as:
BINAP: 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl
DIPAMP: 1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane
SEGPHOS: 5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole.
Uniqueness
[S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide is unique due to its non-C2 symmetry and the incorporation of both hard and soft coordinating atoms. This design allows for high selectivity and reactivity in asymmetric synthesis, making it a valuable tool in the production of enantiomerically pure compounds .
Properties
IUPAC Name |
(R)-N-[(1R)-1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34NOPS/c1-26(2,3)25(28-31(29)27(4,5)6)23-19-13-14-20-24(23)30(21-15-9-7-10-16-21)22-17-11-8-12-18-22/h7-20,25,28H,1-6H3/t25-,31+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJJGAYXCQDARO-VVFBEHOQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N[S@](=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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